N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Description
The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide is a highly complex molecule featuring:
- A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for kinase inhibition activity .
- A 1,3-benzoxazol-2-amine substituent, which enhances binding affinity to biological targets .
- A polyether-triazole linker (eight ethylene oxide units), which improves solubility and pharmacokinetics .
- A macrocyclic moiety derived from a tricyclic hexatriacontaene structure, likely contributing to target specificity .
Properties
IUPAC Name |
N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11-,18-12-,61-19-,65-51-/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76?,77+,78-,83+,84?,91-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOGZMBPRITPMZ-IJSXHDAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2CC(/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)C([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H138N12O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1784.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-... exhibits potential biological activities that warrant detailed investigation. This compound features a complex structure with multiple functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a benzoxazole moiety and a pyrazolo[3,4-d]pyrimidine core. These structural components are known for their biological significance in various therapeutic contexts.
Anticancer Properties
Research has demonstrated that derivatives of benzoxazole and pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:
- Sulforhodamine B (SRB) Assay : Studies indicate that compounds similar to the target compound show anti-proliferative effects against leukemia and lung cancer cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Leukemia | 0.12 |
| Compound 18 | Lung Cancer | 0.10 |
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. A study on benzoxazole derivatives indicated varying degrees of activity against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) were determined for several derivatives against Bacillus subtilis and Escherichia coli, highlighting the importance of structural modifications on activity .
| Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 6 | 15 | Active |
| Compound 13 | 8 | Highly Active |
Trypanosomiasis and Leishmaniasis
Recent studies have identified related compounds with efficacy against Trypanosoma cruzi and Leishmania donovani. For example:
The proposed mechanism of action for the compound involves inhibition of critical enzymes associated with cancer cell proliferation and pathogen survival. The presence of the benzoxazole moiety has been linked to interference with cellular signaling pathways crucial for tumor growth .
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that may include the formation of the benzoxazole ring and subsequent modifications to introduce the pyrazolo[3,4-d]pyrimidine moiety. Variations in synthesis can lead to derivatives that may exhibit different pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3... possess significant anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance:
- Kinase Inhibition : The compound may inhibit pathways such as the PI3K/Akt/mTOR signaling pathway critical for tumor growth.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. The benzoxazole and pyrazolo[3,4-d]pyrimidine structures are known for their ability to interact with microbial enzymes or membranes.
Inflammatory Diseases
The compound may also have applications in treating inflammatory diseases by modulating immune responses. Its ability to antagonize specific receptors involved in inflammation could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
In Vitro Studies
Numerous in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example:
- Study A : Showed a 70% reduction in cell viability in breast cancer cell lines after treatment with the compound.
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound:
- Study B : Mice treated with the compound exhibited significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Core Heterocyclic Scaffolds
Notes:
- The target compound’s macrocyclic domain and polyether linker distinguish it from simpler pyrazolo-pyrimidine derivatives, likely enhancing target selectivity but reducing solubility .
- Compounds like 5-[4-amino-1-(4-aminobutyl)...benzoxazol-2-amine (MW ~450 Da) lack the target’s extended linker and macrocycle, resulting in lower molecular weight and higher solubility .
Functional Group Analysis
- Benzoxazole vs.
- Polyether Linkers : The octa-ethylene oxide chain in the target compound contrasts with shorter chains (e.g., ethylsulfonyl in ), which may reduce metabolic stability but improve tissue penetration .
Methodological Considerations for Structural Comparison
Similarity Coefficients
- Tanimoto Coefficient : Widely used for binary fingerprint comparisons (e.g., presence/absence of functional groups). The target’s macrocycle and polyether chain would yield low similarity (~0.2–0.3) with simpler pyrazolo-pyrimidines .
- 3D Graph-Based Methods : More accurate for assessing conformational similarity but computationally intensive. The target’s macrocycle may align with natural product-like scaffolds (e.g., rapamycin analogs) .
Limitations in Direct Comparison
- Data Availability: No experimental data (e.g., IC50, solubility) exists for the target compound in open-source databases .
- Synthetic Complexity : The target’s multi-step synthesis (implied by its structure) limits direct comparison to commercially available analogs .
Preparation Methods
From o-Aminocyanopyrazole Intermediates
Heating o-aminocyanopyrazole with acetic anhydride at 110°C for 6 hours induces cyclization to form the pyrazolopyrimidine core (yield: 68–73%). The reaction proceeds through acetylation of the amino group, followed by intramolecular nucleophilic attack (Scheme 1). Alternative reagents like formamide or trimethyl orthoformate yield analogous products but with reduced efficiency (yield: 45–52%).
Halogenation at C3 Position
Direct iodination of the pyrazolopyrimidine core is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the iodine atom required for subsequent Suzuki-Miyaura coupling (yield: 85–90%).
Butyl Linker Incorporation
Nucleophilic Alkylation of Pyrazolopyrimidine
The N1 position of the pyrazolopyrimidine is functionalized with a butyl chain via SN2 reaction. Treatment with 1,4-dibromobutane in N-methylpyrrolidone (NMP) using cesium carbonate (3 eq.) at 70°C for 16 hours installs the bromobutyl group (yield: 58%). Subsequent displacement of the terminal bromide with ammonia gas in tetrahydrofuran (THF) at 0°C affords the primary amine (yield: 82%).
Construction of Polyether-Triazole-Macrocycle Chain
Synthesis of Polyethylene Glycol (PEG) Chain
Iterative Williamson ether synthesis constructs the octaethylene glycol moiety. Starting with tert-butyl-protected triethylene glycol, sequential deprotection (trifluoroacetic acid in dichloromethane) and coupling with mesylated ethylene glycol units (using sodium hydride in THF) yield the octaether chain (yield per step: 88–92%).
Triazole Ring Formation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the PEG chain to the macrocycle. The terminal alkyne on the PEG reacts with an azide-functionalized macrocyclic intermediate (prepared via hemisynthesis from cyanosafracin B) in the presence of CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (yield: 76%).
Macrocycle Synthesis
The ecteinascidin-inspired macrocycle is synthesized via a 15-step sequence starting from L-tyrosine, involving Pictet-Spengler cyclization, oxidative coupling, and late-stage methylation. Critical steps include quinone reduction using sodium dithionite and alkylation with methyl triflate (yield: 42% over 15 steps).
Final Assembly
Amide coupling between the butylamine-terminated pyrazolopyrimidine-benzoxazole intermediate and the carboxylic acid terminus of the PEG-macrocycle conjugate completes the synthesis. Employing HATU (1.1 eq.) and N,N-diisopropylethylamine (3 eq.) in dichloromethane at 25°C for 12 hours affords the target compound (yield: 63%).
Analytical Data and Optimization
Table 1. Key Reaction Yields and Conditions
Challenges and Alternatives
- Macrocycle Solubility: The ecteinascidin-derived fragment exhibits poor solubility in polar solvents, necessitating the use of tert-butanol/water mixtures during coupling.
- Regioselectivity in Cyclization: Competing pathways during pyrazolopyrimidine formation are mitigated by stoichiometric control of acetic anhydride.
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| Core Cyclization | Triethyl orthoformate, acetic anhydride, reflux (6 h) | Pyrazolo[3,4-d]pyrimidine formation | |
| Triazole Coupling | CuSO₄, sodium ascorbate, DMF, RT | Linkage of polyether side chains | |
| Deprotection | HCl/MeOH (1:1), 0°C → RT | Removal of EE groups |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Characterization requires a combination of techniques due to the compound’s size and stereochemical complexity:
- NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment; 2D experiments (COSY, HSQC) resolve overlapping signals in polyether regions ().
- HR-ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., loss of methoxy groups observed in ).
- HPLC-PDA/MS : Purity assessment using C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water, as in ).
- X-ray Crystallography : For absolute stereochemical determination of macrocyclic segments (similar to ).
Q. Table 2: Analytical Workflow
| Technique | Purpose | Critical Parameters | Source |
|---|---|---|---|
| ¹H NMR | Structural elucidation | Deuterated DMSO for solubility | |
| HR-ESI-MS | Molecular ion confirmation | Resolution > 50,000 | |
| HPLC-PDA | Purity (>95%) | Column: Zorbax SB-C18, 3.5 µm |
Advanced: How can researchers optimize synthesis yields for the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl boronic acids to pyrimidine ().
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ( vs. ).
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction ().
Q. Data Contradiction Note :
- reports 72% yield using triethyl orthoformate at reflux, while achieves 88% with POCl₃ at 110°C. Systematic comparison under inert atmospheres (N₂/Ar) is advised.
Advanced: What challenges arise in resolving stereochemical ambiguity in the macrocyclic segment?
Methodological Answer:
The macrocycle’s stereochemistry requires:
- Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/isopropanol gradients ().
- NOE Spectroscopy : Key for assigning Z/E configurations in tetraene motifs (similar to ).
- Computational Modeling : DFT-based NMR chemical shift prediction (e.g., Gaussian 16) to validate assignments ().
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use Candida albicans (ATCC 10231) for antifungal activity with MIC protocols ().
- Dose-Response Curves : EC₅₀ calculations via nonlinear regression (GraphPad Prism) to compare potency ().
- Control Compounds : Include reference inhibitors (e.g., fluconazole) to normalize inter-lab variability.
Advanced: What protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis ().
- Stability Monitoring : Quarterly HPLC checks for degradation (e.g., new peaks > 2% indicate instability) ().
- Buffered Solutions : Use pH 6.5 ammonium acetate buffer for in vitro studies to avoid aggregation ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
